1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
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Overview
Description
1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound that features a benzodiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthalen-1-yloxypropyl intermediate: This step involves the reaction of naphthol with a suitable propyl halide under basic conditions to form the naphthalen-1-yloxypropyl intermediate.
Cyclization to form the benzodiazole ring: The intermediate is then reacted with an appropriate ortho-diamine compound under acidic conditions to form the benzodiazole ring.
Introduction of the ethan-1-ol group: Finally, the ethan-1-ol group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione}
- 3-(naphthalen-1-yloxy)propanoic acid
- 3-(naphthalen-1-yloxy)propane-1,2-diol
Uniqueness
1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its combination of a benzodiazole ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16(25)22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13,16,25H,7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCFSWYWMAJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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